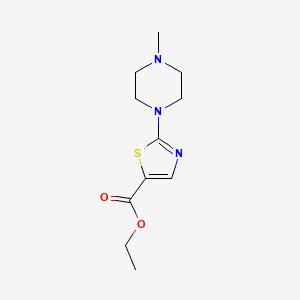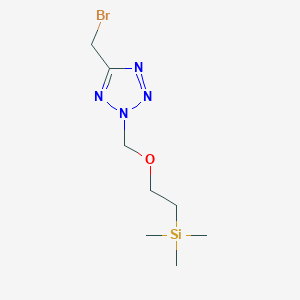
Ethyl 2-(4-methylpiperazin-1-YL)thiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(4-methylpiperazin-1-yl)thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring substituted with an ethyl ester group at the 5-position and a 4-methylpiperazine group at the 2-position. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-methylpiperazin-1-yl)thiazole-5-carboxylate typically involves the reaction of 2-bromo-4-methylpiperazine with ethyl thiazole-5-carboxylate under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .
化学反応の分析
Types of Reactions
Ethyl 2-(4-methylpiperazin-1-yl)thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors
作用機序
The mechanism of action of ethyl 2-(4-methylpiperazin-1-yl)thiazole-5-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The piperazine ring can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .
類似化合物との比較
Similar Compounds
Ethyl 2-(4-chlorobenzylamino)-4-methyl-1,3-thiazole-5-carboxylate: Similar structure but with a chlorobenzyl group instead of a piperazine ring.
Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate: Similar structure but with a benzyl group instead of a piperazine ring.
Uniqueness
Ethyl 2-(4-methylpiperazin-1-yl)thiazole-5-carboxylate is unique due to the presence of the piperazine ring, which enhances its solubility and bioavailability. This makes it more effective in biological applications compared to similar compounds .
特性
IUPAC Name |
ethyl 2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-3-16-10(15)9-8-12-11(17-9)14-6-4-13(2)5-7-14/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGUUSPUVFBSIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(S1)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4S)-6-(Benzyloxy)-3,3-dimethyl-4-[(triethylsilyl)oxy]hexan-2-one](/img/structure/B8265411.png)

![2-chloro-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B8265423.png)
![1-Boc-4-[(trifluoromethyl)sulfonyl]piperazine](/img/structure/B8265430.png)






![1-Bromo-2,4-difluoro-5-[(prop-2-EN-1-yloxy)methyl]benzene](/img/structure/B8265471.png)
